Buflomedil

Description

BUFLOMEDIL is a small molecule drug with a maximum clinical trial phase of IV and is indicated for cardiovascular disease. It was withdrawn in at least one region.

RN given refers to parent cpd; synonym LL 1656 refers to HCl; structure

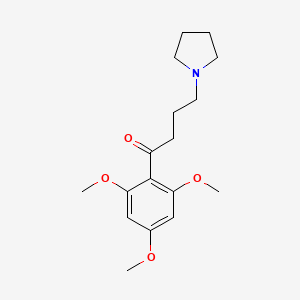

Structure

3D Structure

Properties

IUPAC Name |

4-pyrrolidin-1-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)7-6-10-18-8-4-5-9-18/h11-12H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWYLAEYXIQKAOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35543-24-9 (hydrochloride) | |

| Record name | Buflomedil [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5022697 | |

| Record name | Buflomedil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55837-25-7 | |

| Record name | Buflomedil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55837-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buflomedil [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buflomedil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13510 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Buflomedil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Buflomedil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUFLOMEDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7I71DQ432 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Buflomedil's Mechanism of Action on Vascular Smooth Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buflomedil is a vasoactive drug recognized for its therapeutic efficacy in peripheral and cerebral vascular diseases. Its primary mechanism of action on vascular smooth muscle is multifaceted, involving the modulation of several key signaling pathways that regulate vascular tone. This technical guide provides a comprehensive analysis of this compound's effects, focusing on its interactions with alpha-adrenoceptors and calcium channels, and explores other potential mechanisms. The guide summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions and experimental workflows to support further research and drug development.

Core Mechanisms of Action

This compound's vasodilatory effect on vascular smooth muscle is primarily attributed to two main mechanisms: non-selective alpha-adrenoceptor antagonism and a weak, non-specific blockade of calcium channels. Evidence also suggests potential involvement of phosphodiesterase inhibition, although this is less well-characterized in vascular smooth muscle.

Alpha-Adrenoceptor Antagonism

This compound acts as a non-selective antagonist at alpha-adrenergic receptors on vascular smooth muscle cells.[1][2][3] This antagonism inhibits the vasoconstrictive effects of endogenous catecholamines like norepinephrine, leading to vasodilation.[2]

A key study investigating the inhibitory effect of this compound on alpha1-adrenoceptors demonstrated its interaction with subtypes alpha1A and alpha1B. A radioligand binding displacement study using [3H]prazosin on rat prostate alpha1A-adrenoceptors and spleen alpha1B-adrenoceptors revealed a differential affinity.[1]

| Parameter | Value | Tissue/Receptor Source | Citation |

| Affinity Ratio (α1A-AR / α1B-AR) | 4.06 / 6.84 | Rat Prostate (α1A) / Spleen (α1B) |

This ratio indicates a degree of selectivity for the alpha1A-adrenoceptor over the alpha1B-adrenoceptor.Further quantitative data, such as specific IC50 or Ki values for each alpha-adrenoceptor subtype (α1A, α1B, α1D, and α2) in vascular smooth muscle, are not extensively detailed in the reviewed literature.

This protocol outlines the methodology for determining the binding affinity of this compound for alpha-adrenoceptor subtypes.

Objective: To determine the affinity of this compound for alpha1A and alpha1B-adrenoceptors by measuring its ability to displace a radiolabeled ligand ([3H]prazosin).

Materials:

-

Tissue preparations enriched with specific adrenoceptor subtypes (e.g., rat prostate for alpha1A, rat spleen for alpha1B).

-

[3H]prazosin (radioligand).

-

This compound solutions of varying concentrations.

-

Membrane preparation buffers and assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the selected tissues in a cold buffer and prepare a membrane fraction through differential centrifugation.

-

Binding Assay: Incubate the membrane preparations with a fixed concentration of [3H]prazosin in the absence or presence of increasing concentrations of this compound.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of [3H]prazosin binding against the concentration of this compound. Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]prazosin). The affinity constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow

Calcium Channel Blockade

This compound exhibits a weak and non-specific calcium antagonistic effect. This action contributes to its vasodilatory properties by reducing the influx of extracellular calcium into vascular smooth muscle cells, a critical step in the contractile process.

Quantitative data, such as IC50 values for the inhibition of L-type calcium channels in vascular smooth muscle cells, are not consistently reported in the available literature, underscoring the characterization of this effect as "weak and non-specific."

This protocol describes a method to investigate the effects of this compound on voltage-gated calcium channels in isolated vascular smooth muscle cells.

Objective: To measure the effect of this compound on L-type calcium channel currents.

Materials:

-

Isolated vascular smooth muscle cells (e.g., from rat aorta or A7r5 cell line).

-

Patch clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass micropipettes.

-

Extracellular and intracellular solutions.

-

This compound solutions.

Procedure:

-

Cell Preparation: Isolate single vascular smooth muscle cells using enzymatic digestion.

-

Patch Pipette Fabrication: Pull micropipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.

-

Whole-Cell Configuration: Achieve a gigaseal between the micropipette and the cell membrane, followed by rupture of the membrane patch to obtain the whole-cell configuration.

-

Current Recording: Clamp the cell membrane at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit calcium currents. Barium is often used as the charge carrier to isolate calcium channel currents.

-

Drug Application: Perfuse the cell with this compound-containing extracellular solution and record the changes in the calcium channel currents.

-

Data Analysis: Analyze the current-voltage (I-V) relationship and the degree of current inhibition at different this compound concentrations to determine the IC50.

This compound's Inhibition of L-type Calcium Channels

Potential Phosphodiesterase (PDE) Inhibition

Some studies suggest that this compound may exert part of its effects through the inhibition of phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). An increase in intracellular cAMP and cGMP in vascular smooth muscle leads to vasodilation.

Summary of Mechanisms and Signaling Pathways

The following diagram illustrates the primary and potential mechanisms of action of this compound on vascular smooth muscle cells.

Overview of this compound's Mechanisms of Action

Conclusion for Drug Development Professionals

The multifaceted mechanism of action of this compound, primarily as a non-selective alpha-adrenoceptor antagonist with weak calcium channel blocking properties, provides a basis for its vasodilatory effects. For drug development professionals, the preferential affinity for the alpha1A-adrenoceptor subtype, as suggested by limited data, may offer an avenue for developing more selective and potent analogues with potentially improved side-effect profiles. A significant gap in the current understanding is the lack of comprehensive quantitative data on its interaction with all alpha-adrenoceptor subtypes and its precise effects on various calcium channel isoforms in vascular smooth muscle. Further electrophysiological and radioligand binding studies are warranted to fully elucidate its pharmacological profile. The potential for phosphodiesterase inhibition remains an area for further investigation to determine its contribution to the overall therapeutic effect. A more detailed characterization of these mechanisms could pave the way for the rational design of new therapeutics for vascular disorders.

References

- 1. Inhibitory effect of this compound on prostate alpha1A adrenoceptor in the Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound on the responsiveness of canine vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An experimental overview of a new vasoactive drug: this compound HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

Buflomedil's Alpha-Adrenergic Receptor Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buflomedil is a vasoactive agent recognized for its therapeutic effects in peripheral and cerebral vascular diseases. A primary mechanism contributing to its vasodilatory properties is the antagonism of alpha-adrenergic receptors. This technical guide provides an in-depth exploration of this compound's interaction with alpha-1 (α1) and alpha-2 (α2) adrenergic receptors, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the associated signaling pathways. The information presented is intended to support further research and drug development efforts in the field of adrenergic pharmacology.

Introduction

This compound hydrochloride is a peripherally acting vasodilator that improves blood flow, particularly in the microcirculation.[1] Its multifaceted pharmacological profile includes the inhibition of platelet aggregation and improvement of erythrocyte deformability.[1] However, a cornerstone of its mechanism of action is its ability to block alpha-adrenergic receptors, which are instrumental in mediating vasoconstriction in response to catecholamines like norepinephrine.[2][3] This guide focuses specifically on the alpha-adrenergic antagonist properties of this compound, providing a detailed overview for the scientific community.

Quantitative Analysis of this compound's Alpha-Adrenergic Receptor Antagonism

The affinity of this compound for alpha-adrenergic receptor subtypes has been quantified in several studies, primarily focusing on the α1 subtypes due to their significant role in vascular smooth muscle contraction.

| Receptor Subtype | Ligand | Tissue/System | Parameter | Value | Reference |

| α1A-Adrenergic | This compound | Rat Prostate | Ki | 4.06 µM | [4] |

| α1B-Adrenergic | This compound | Rat Spleen | Ki | 6.84 µM |

Note: While this compound is considered a non-selective alpha-adrenoceptor antagonist, specific Ki or pA2 values for α2-adrenergic receptor subtypes were not available in the reviewed literature.

Signaling Pathways

The antagonistic action of this compound on alpha-adrenergic receptors interrupts specific intracellular signaling cascades that lead to physiological responses such as vasoconstriction.

Alpha-1 Adrenergic Receptor Signaling Pathway

Alpha-1 adrenergic receptors are coupled to the Gq family of G-proteins. Upon activation by an agonist like norepinephrine, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The increased intracellular calcium, along with the activation of PKC, leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction. This compound, by blocking this receptor, prevents the initiation of this cascade.

References

Unraveling the Multifaceted Pharmacological Profile of Buflomedil Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buflomedil hydrochloride is a vasoactive drug that has been utilized in the management of peripheral and cerebral vascular diseases. Its therapeutic effects are attributed to a complex pharmacological profile, encompassing vasodilation, hemorheological improvements, and anti-platelet activity. This technical guide provides an in-depth examination of the pharmacological properties of this compound hydrochloride, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Introduction

This compound hydrochloride is a synthetic compound recognized for its therapeutic benefits in conditions characterized by impaired blood flow, such as intermittent claudication and cerebrovascular insufficiency.[1][2] The drug's efficacy stems from its multi-target mechanism of action, which distinguishes it from other vasoactive agents.[3] This guide aims to consolidate the existing knowledge on this compound's pharmacological profile, offering a comprehensive resource for the scientific community.

Pharmacodynamics: A Multi-pronged Approach to Vascular Health

This compound's pharmacodynamic effects are diverse, contributing to its overall impact on the circulatory system. The primary mechanisms include alpha-adrenoceptor antagonism, weak calcium channel blockade, and favorable alterations in blood rheology.[3][4]

Adrenoceptor Antagonism

This compound acts as a non-selective antagonist of α-adrenergic receptors. By blocking these receptors, particularly α1-adrenoceptors on vascular smooth muscle, it inhibits catecholamine-induced vasoconstriction, leading to vasodilation and improved blood flow. It also exhibits antagonistic properties at α2-adrenoceptors, which can further contribute to its vasoactive and antiplatelet effects.

Hemorheological Effects

A key aspect of this compound's profile is its ability to improve the flow properties of blood. This is achieved through several mechanisms:

-

Enhanced Erythrocyte Deformability: this compound has been shown to improve the flexibility of red blood cells, allowing them to pass more easily through narrow capillaries and improving microcirculation.

-

Inhibition of Platelet Aggregation: The drug weakly inhibits platelet aggregation induced by various agonists such as ADP, collagen, and epinephrine. This anti-platelet effect is thought to be mediated, in part, by its α2-adrenergic antagonist activity.

-

Reduction in Blood Viscosity: Studies have indicated that this compound can decrease both whole blood and plasma viscosity. The reduction in plasma viscosity may be linked to a decrease in plasma fibrinogen levels.

Weak Calcium Channel Blockade

This compound exhibits a weak calcium channel blocking activity. This effect, although less potent than its alpha-blocking activity, likely contributes to its vasodilatory properties by reducing calcium influx into vascular smooth muscle cells, leading to relaxation.

Quantitative Pharmacological Data

The following tables summarize key quantitative data related to the pharmacological activity of this compound hydrochloride.

Table 1: Receptor Binding Affinities

| Receptor Subtype | Species | Preparation | Radioligand | Parameter | Value | Reference |

| α1A-adrenoceptor | Rat | Prostate | [3H]prazosin | Ki | 4.06 µM | |

| α1B-adrenoceptor | Rat | Spleen | [3H]prazosin | Ki | 6.84 µM | |

| α2-adrenoceptor | Human | Platelets | [3H]-yohimbine | IC50 | 1 ± 0.5 µM |

Table 2: Pharmacokinetic Parameters

| Parameter | Route of Administration | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | Oral | 1.5 - 4 hours | MIMS Philippines |

| Plasma Half-life (t1/2) | Oral / Intravenous | 2 - 3 hours | MIMS Philippines, |

| Plasma Protein Binding | - | 60 - 80% | MIMS Philippines, |

Table 3: Clinical Efficacy in Intermittent Claudication (Treadmill Test)

| Parameter | Duration of Treatment | Improvement vs. Placebo | Reference |

| Pain-Free Walking Distance | 12 weeks | 76.9 m (95% CI 32.3 to 121.5) | |

| Maximum Walking Distance | 12 weeks | 112.6 m (95% CI 27.7 to 197.5) |

Experimental Protocols

This section outlines the general methodologies employed in key experiments to characterize the pharmacological profile of this compound hydrochloride.

Radioligand Binding Assay for Adrenoceptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for α-adrenergic receptor subtypes.

General Protocol:

-

Membrane Preparation: Membranes expressing the target receptor (e.g., from rat prostate for α1A or spleen for α1B) are prepared by homogenization and centrifugation.

-

Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [3H]prazosin for α1 receptors or [3H]-yohimbine for α2 receptors) and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Platelet Aggregation Assay

Objective: To assess the inhibitory effect of this compound on platelet aggregation.

General Protocol:

-

Platelet-Rich Plasma (PRP) Preparation: Venous blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., sodium citrate). PRP is obtained by centrifugation at a low speed.

-

Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer, which records changes in light transmission through a PRP sample.

-

Procedure: PRP is pre-incubated with this compound or a vehicle control. An aggregating agent (e.g., ADP, collagen, or epinephrine) is then added to induce aggregation.

-

Data Analysis: The percentage of inhibition of aggregation by this compound is calculated by comparing the aggregation response in the presence and absence of the drug.

Erythrocyte Deformability Assessment (Filtration Method)

Objective: To evaluate the effect of this compound on the ability of red blood cells to deform and pass through small pores.

General Protocol:

-

Blood Sample Preparation: Whole blood is collected and may be washed and resuspended in a buffer solution.

-

Filtration System: A filtration apparatus is used, which typically consists of a filter with micropores of a defined size (e.g., 5 µm) and a system to apply a constant pressure.

-

Procedure: The red blood cell suspension is passed through the filter, and the time taken for a specific volume to pass is measured. This can be compared between samples treated with this compound and control samples.

-

Data Analysis: An index of erythrocyte deformability is calculated based on the filtration time or flow rate. An increase in flow rate or a decrease in filtration time indicates improved deformability.

Calcium Channel Blocking Activity (Isolated Tissue Assay)

Objective: To determine the weak calcium channel blocking effect of this compound.

General Protocol:

-

Tissue Preparation: A smooth muscle preparation, such as a strip of rat ileum, is dissected and mounted in an organ bath containing a physiological salt solution.

-

Contraction Induction: The tissue is contracted by adding a high concentration of potassium chloride (KCl), which depolarizes the cell membrane and opens voltage-gated calcium channels.

-

Procedure: The contractile response to KCl is measured in the absence and presence of varying concentrations of this compound.

-

Data Analysis: The inhibitory effect of this compound on the KCl-induced contraction is quantified to assess its calcium channel blocking activity. A reduction in the contractile response suggests a blockade of calcium influx.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to this compound's pharmacology.

Caption: Overview of this compound's multifaceted mechanism of action.

Caption: Experimental workflow for a radioligand binding assay.

Caption: Workflow for assessing platelet aggregation inhibition.

Conclusion

This compound hydrochloride possesses a unique and complex pharmacological profile characterized by its combined actions as an α-adrenoceptor antagonist, a weak calcium channel blocker, and a hemorheological agent. This multifaceted mechanism of action underpins its therapeutic utility in various vascular disorders. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and to design novel compounds with optimized pharmacological properties for the treatment of ischemic conditions. Further research into the precise molecular interactions and signaling cascades modulated by this compound will be crucial for a more complete understanding of its therapeutic effects and for the development of next-generation vasoactive drugs.

References

- 1. [Platelet function after the single administration of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. In vitro studies of the effect of this compound on platelet responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Review of Buflomedil's Vasoactive Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Buflomedil is a vasoactive agent that has been investigated for its therapeutic potential in peripheral and cerebral vascular diseases. Its mechanism of action is multifaceted, primarily revolving around its ability to induce vasodilation and improve blood flow through a combination of pharmacological effects. This technical guide provides a comprehensive review of this compound's vasoactive properties, detailing its interactions with adrenergic receptors, its influence on calcium signaling, and its hemorheological effects. The content herein is intended to serve as a resource for researchers and professionals in drug development, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Core Vasoactive Mechanisms of this compound

This compound's vasoactive effects are attributed to three primary mechanisms: non-selective alpha-adrenoceptor antagonism, weak calcium channel blockade, and favorable alterations in blood rheology.

Alpha-Adrenoceptor Antagonism

This compound acts as a non-selective antagonist at alpha-adrenergic receptors, which are key regulators of vascular tone. By blocking these receptors on vascular smooth muscle cells, this compound inhibits the vasoconstrictive effects of endogenous catecholamines like norepinephrine and epinephrine.[1] This leads to vasodilation and an increase in peripheral blood flow.

Alpha-1 adrenergic receptors are Gq/11 protein-coupled receptors. Their activation by agonists leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The increased intracellular calcium binds to calmodulin, which then activates myosin light chain kinase (MLCK), leading to phosphorylation of the myosin light chain and subsequent smooth muscle contraction. This compound, by blocking the α1-adrenoceptor, inhibits this entire cascade, resulting in vasodilation.

Alpha-2 adrenergic receptors are coupled to the inhibitory G-protein, Gi. Activation of α2-adrenoceptors by agonists inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels result in reduced protein kinase A (PKA) activity. PKA normally contributes to vasodilation by phosphorylating and inhibiting MLCK. Therefore, inhibition of the α2-adrenoceptor by this compound prevents the decrease in cAMP, thereby maintaining PKA activity and promoting vasodilation.

Weak Calcium Channel Blockade

This compound exhibits a nonspecific and weak calcium antagonistic effect.[1] It is thought to inhibit the influx of extracellular calcium through voltage-gated L-type calcium channels in vascular smooth muscle cells. Since intracellular calcium is a critical trigger for muscle contraction, this blockade contributes to vasodilation.

Voltage-gated calcium channels open in response to membrane depolarization, allowing an influx of calcium ions. This increase in intracellular calcium is a primary stimulus for vasoconstriction, acting through the calmodulin-MLCK pathway as described previously. By weakly blocking these channels, this compound reduces the influx of calcium, thereby promoting vasodilation.

Hemorheological Effects

This compound has been shown to improve the rheological properties of blood, which can enhance microcirculation.[2] This includes the inhibition of platelet aggregation and an improvement in erythrocyte deformability.

-

Inhibition of Platelet Aggregation: this compound inhibits platelet aggregation induced by various agonists. This effect is, in part, attributed to its alpha-2 adrenergic antagonistic properties on platelets.

-

Improved Erythrocyte Deformability: Studies have indicated that this compound can improve the filterability of red blood cells, suggesting an enhancement of their deformability.[2] This allows for easier passage through narrow capillaries, thereby improving tissue perfusion.

Quantitative Data on Vasoactive Properties

| Parameter | Receptor/Target | Value | Species/System | Reference |

| Affinity Ratio | α1A-AR / α1B-AR | 4.06 / 6.84 | Rat | [3] |

| IC50 | Epinephrine-induced Platelet Aggregation | 1 ± 0.5 µM | Human | N/A |

Note: Comprehensive Ki values for all alpha-adrenoceptor subtypes and specific pA2/EC50 values for vascular smooth muscle relaxation are not consistently reported in the available literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the vasoactive properties of this compound.

Isolated Tissue Bath for Vascular Reactivity

This protocol is designed to assess the effect of this compound on the contractility of isolated arterial rings.

-

Tissue Preparation:

-

Humanely euthanize a laboratory animal (e.g., rat) and excise the thoracic aorta.

-

Immediately place the aorta in cold Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).

-

Carefully remove adipose and connective tissue from the aorta.

-

Cut the aorta into rings of 2-3 mm in length.

-

-

Mounting and Equilibration:

-

Suspend each aortic ring between two stainless-steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

-

Connect the upper hook to an isometric force transducer.

-

Apply a resting tension of 1.5 g and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

-

-

Viability Check:

-

After equilibration, contract the rings with a high concentration of KCl (e.g., 80 mM) to assess tissue viability.

-

Wash the tissues and allow them to return to the baseline resting tension.

-

-

Experimental Procedure:

-

Pre-incubate the aortic rings with various concentrations of this compound or vehicle for a specified period (e.g., 30 minutes).

-

Generate cumulative concentration-response curves to a vasoconstrictor agonist (e.g., phenylephrine) by adding the agonist in a stepwise manner.

-

Record the isometric tension continuously.

-

-

Data Analysis:

-

Express the contractile responses as a percentage of the maximal contraction induced by KCl.

-

Plot the concentration-response curves and calculate the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal response) values.

-

In the presence of an antagonist like this compound, a rightward shift in the concentration-response curve of the agonist is indicative of competitive antagonism.

-

Conclusion

This compound's vasoactive properties are the result of a synergistic combination of non-selective alpha-adrenoceptor antagonism, weak calcium channel blockade, and positive hemorheological effects. This multifaceted mechanism of action provides a broad basis for its vasodilatory effects and its potential to improve microcirculation. Further research to fully quantify its binding affinities at all adrenoceptor subtypes and its precise effects on calcium channel kinetics will provide a more complete understanding of its pharmacological profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future investigations into this compound and other vasoactive compounds.

References

- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in peripheral and cerebral vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound on erythrocyte deformability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound on the responsiveness of canine vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Buflomedil: A Technical Guide to its Role in Enhancing Microcirculation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buflomedil is a vasoactive drug recognized for its efficacy in improving microcirculation, primarily in the context of peripheral and cerebral vascular diseases. Its therapeutic benefits stem from a multifaceted mechanism of action that encompasses vasodilation, hemorheological improvements, and antiplatelet effects. This technical guide provides an in-depth exploration of this compound's core pharmacological activities, detailing its impact on vascular tone, blood cell properties, and platelet function. The document summarizes key quantitative data from preclinical and clinical studies, outlines detailed experimental protocols for assessing its effects, and provides visual representations of its signaling pathways and the logical interplay of its mechanisms to offer a comprehensive resource for the scientific community.

Core Mechanisms of Action

This compound's influence on microcirculation is not attributed to a single mode of action but rather to a combination of pharmacological effects that collectively enhance blood flow and tissue perfusion.[1] These primary mechanisms include:

-

Alpha-Adrenoceptor Antagonism: this compound acts as a non-selective inhibitor of both α1- and α2-adrenergic receptors located on vascular smooth muscle.[2] By blocking these receptors, it counteracts the vasoconstrictive effects of catecholamines like norepinephrine, leading to vasodilation and an increase in peripheral blood flow.[2][3]

-

Weak Calcium Channel Blockade: The drug exhibits a modest inhibitory effect on cellular calcium channels.[3] This action contributes to the relaxation of vascular smooth muscle, further promoting vasodilation.

-

Inhibition of Platelet Aggregation: this compound has been shown to inhibit platelet aggregation, which is a critical factor in the formation of microthrombi that can impede blood flow.

-

Improved Erythrocyte Deformability: The drug enhances the flexibility of red blood cells, a crucial property for their passage through the narrow capillaries of the microcirculation.

These combined actions result in improved blood rheology, reduced vascular resistance, and ultimately, enhanced oxygen and nutrient delivery to ischemic tissues.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on this compound, providing a comparative overview of its efficacy.

Table 1: In Vitro Pharmacological Activity of this compound

| Parameter | Value | Assay | Source |

| α1A-Adrenoceptor Affinity (Ki) | 4.06 µM | Radioligand Binding Assay (Rat Prostate) | |

| α1B-Adrenoceptor Affinity (Ki) | 6.84 µM | Radioligand Binding Assay (Rat Spleen) | |

| IC50 for [3H]-Yohimbine Binding Inhibition | 1 ± 0.5 µM | Competition Binding Assay (Human Platelets) |

Table 2: Clinical Efficacy of this compound in Intermittent Claudication

| Outcome Measure | Improvement with this compound | Study Population | Duration | Source |

| Pain-Free Walking Distance | Weighted Mean Difference: 75.1 m (95% CI: 20.6 to 129.6) | General Intermittent Claudication | 12 weeks | |

| Pain-Free Walking Distance | Weighted Mean Difference: 80.6 m (95% CI: 3.0 to 158.2) | Diabetic Patients with Intermittent Claudication | 12 weeks | |

| Maximum Walking Distance | Weighted Mean Difference: 80.7 m (95% CI: 9.4 to 152) | General Intermittent Claudication | 12 weeks | |

| Maximum Walking Distance | Weighted Mean Difference: 171.4 m (95% CI: 51.3 to 291.5) | Diabetic Patients with Intermittent Claudication | 12 weeks | |

| Mean Initial Walking Distance | 71% increase from baseline | Diabetic Patients with Intermittent Claudication | 6 months | |

| Mean Absolute Walking Distance | 68% increase from baseline | Diabetic Patients with Intermittent Claudication | 6 months |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the microcirculatory effects of this compound.

Assessment of Erythrocyte Deformability by Filtration

This protocol is based on the principle of measuring the ability of red blood cells to pass through micropore filters, which mimics their transit through capillaries.

-

Blood Collection and Preparation:

-

Collect whole blood from subjects in tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood to separate plasma and buffy coat.

-

Wash the red blood cells (RBCs) three times with a buffered saline solution (e.g., PBS, pH 7.4).

-

Resuspend the washed RBCs in the same buffer to a standardized hematocrit (e.g., 10%).

-

-

Filtration Procedure:

-

Use a filtration device (e.g., Hanss Hemorheometer) equipped with a polycarbonate filter with a defined pore size (typically 5 µm).

-

Pre-wet the filter with the buffer solution.

-

Pass a defined volume of the RBC suspension through the filter under a constant, low pressure.

-

Record the time required for the suspension to pass through the filter.

-

Also, record the filtration time for the same volume of the cell-free buffer.

-

-

Data Analysis:

-

Calculate the Red Cell Filterability Index (RCF Index) using the formula: RCF Index = (Filtration time of RBC suspension - Filtration time of buffer) / (Filtration time of buffer x Hematocrit)

-

A lower RCF Index indicates better erythrocyte deformability.

-

Evaluation of Platelet Aggregation by Light Transmission Aggregometry (LTA)

LTA is the gold standard for assessing platelet function. It measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate.

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect venous blood into tubes containing 3.2% sodium citrate.

-

Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Transfer the PRP to a separate tube.

-

Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain PPP.

-

Adjust the platelet count in the PRP to a standard concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

-

-

Aggregation Assay:

-

Pre-warm the PRP and PPP samples to 37°C.

-

Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).

-

Add a specific volume of PRP to a cuvette with a magnetic stir bar.

-

Add this compound or a vehicle control to the PRP and incubate for a specified time.

-

Initiate platelet aggregation by adding a platelet agonist, such as:

-

Adenosine Diphosphate (ADP): at varying concentrations.

-

Collagen: at varying concentrations.

-

Epinephrine: at varying concentrations.

-

-

Record the change in light transmission over time (typically 5-10 minutes).

-

-

Data Analysis:

-

The maximum percentage of aggregation is determined from the aggregation curve.

-

The inhibitory effect of this compound is calculated as the percentage reduction in maximal aggregation compared to the vehicle control.

-

Alpha-Adrenoceptor Binding Assay

This assay determines the affinity of this compound for α-adrenergic receptors using a radioligand competition binding method.

-

Membrane Preparation:

-

Homogenize tissue known to be rich in the desired α-adrenoceptor subtype (e.g., rat prostate for α1A, rat spleen for α1B) in a cold buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend it in a binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Reaction:

-

In a series of tubes, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1 receptors), and increasing concentrations of unlabeled this compound.

-

For determining non-specific binding, add a high concentration of a known non-labeled antagonist (e.g., phentolamine).

-

Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters quickly with cold buffer to remove non-specifically bound radioactivity.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships in this compound's mechanism of action.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Buflomedil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buflomedil is a vasoactive drug, primarily used in the management of symptoms associated with peripheral arterial disease. This technical guide provides a comprehensive overview of its synthesis and chemical properties, tailored for researchers and professionals in drug development. The document details synthetic routes, experimental protocols, and key chemical characteristics, including solubility, stability, and its mechanism of action as an alpha-adrenoceptor antagonist. All quantitative data is presented in clear, tabular formats, and key pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its chemical and pharmacological profile.

Chemical Properties of this compound

This compound, with the IUPAC name 4-(Pyrrolidin-1-yl)-1-(2,4,6-trimethoxyphenyl)butan-1-one, is most commonly used in its hydrochloride salt form. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₅NO₄ | [1] |

| Molecular Weight | 307.38 g/mol | [2] |

| Melting Point (HCl salt) | 192-193 °C | [3] |

| Appearance | White to Off-White Solid | [4] |

Solubility

The solubility of this compound hydrochloride in various solvents is a critical parameter for its formulation and analytical characterization.

| Solvent | Solubility | Notes | Reference |

| Water | 63 mg/mL (183.22 mM) | Sonication is recommended. Freely soluble. | [5], |

| Ethanol | 7 mg/mL (20.36 mM) | Sonication is recommended. Soluble. | , |

| DMSO | 50 mg/mL (145.41 mM) | Sonication is recommended. | |

| Acetone | Very slightly soluble | - |

Stability

This compound is susceptible to degradation under certain conditions, particularly in acidic environments. Stability indicating methods, such as spectrophotometry and chromatography, have been developed to monitor its degradation. Under acidic conditions, this compound can degrade to form a pyrrolidinium salt.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. Two prominent methods are detailed below.

Synthesis via Hoesch Reaction

A common and effective method for synthesizing this compound is through the Hoesch reaction, which involves the acylation of 1,3,5-trimethoxybenzene.

Reaction Scheme:

1,3,5-trimethoxybenzene + 4-pyrrolidinobutyronitrile --(HCl, Chlorobenzene)--> this compound

This reaction utilizes the electron-rich nature of 1,3,5-trimethoxybenzene to undergo acylation with 4-pyrrolidinobutyronitrile in the presence of gaseous hydrochloric acid as a catalyst and chlorobenzene as the solvent.

Synthesis from 4-chloro-1-(2,4,6-trimethoxyphenyl) butanone

An alternative synthesis route involves the reaction of 4-chloro-1-(2,4,6-trimethoxyphenyl) butanone with pyrrolidine. This method has been described in a patent and offers a good yield and purity.

Experimental Protocol:

-

Reactants:

-

4-chloro-1-(2,4,6-trimethoxyphenyl) butanone: 50g

-

Pyrrolidine (tetramethyleneimine): 20g

-

Cyclohexane: 400g

-

Sodium iodide: 0.85g (Catalyst)

-

-

Procedure:

-

In a 1000ml reaction flask, add 50g of 4-chloro-1-(2,4,6-trimethoxyphenyl) butanone, 20g of pyrrolidine, 400g of cyclohexane, and 0.85g of sodium iodide.

-

Heat the mixture to reflux and maintain the insulation reaction for 9 hours.

-

After the reaction is complete, cool the mixture to below 35 °C.

-

Wash the organic layer three times with 150ml of 20% sodium chloride solution.

-

Concentrate the organic layer under reduced pressure to obtain this compound.

-

-

Yield and Purity:

-

Yield: 51.12g (91%)

-

Purity (by HPLC): 98.3%

-

A similar synthesis starting from methyl 4-chlorobutyrate has also been reported, with an overall yield of 75.7%.

Mechanism of Action and Signaling Pathways

This compound's primary pharmacological effect is vasodilation, which is achieved through its action as a nonselective alpha-adrenergic receptor antagonist. By blocking these receptors, this compound prevents the vasoconstrictive effects of catecholamines like norepinephrine, leading to the relaxation of vascular smooth muscle and increased blood flow.

Furthermore, this compound has been shown to enhance intracellular cyclic AMP (cAMP) levels in human keratinocytes. This can occur either through the stimulation of adenyl-cyclase or the inhibition of phosphodiesterase. An increase in cAMP contributes to various cellular responses, including smooth muscle relaxation.

Alpha-Adrenergic Receptor Antagonism

The diagram below illustrates the general signaling pathway of alpha-1 adrenergic receptors, which this compound antagonizes.

Regulation of Intracellular cAMP

The following diagram illustrates how this compound can influence intracellular cAMP levels, leading to vasodilation.

Analytical Methods

The purity and concentration of this compound and its formulations are typically determined using high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). These methods are also crucial for stability studies, allowing for the separation and quantification of this compound from its degradation products. A reversed-phase ion-pair HPLC method has been described for the determination of this compound hydrochloride in pharmaceutical formulations.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound. The synthetic routes presented, particularly the method starting from 4-chloro-1-(2,4,6-trimethoxyphenyl) butanone, offer high yields and purity suitable for pharmaceutical production. The chemical properties, including solubility and stability, are crucial for formulation development. The mechanism of action, centered on alpha-adrenergic receptor antagonism and modulation of cAMP levels, provides a clear basis for its vasodilatory effects. The information and diagrams presented herein are intended to be a valuable resource for researchers and professionals working on the development and analysis of this compound and related compounds.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. An experimental overview of a new vasoactive drug: this compound HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A nuclear pathway for alpha 1-adrenergic receptor signaling in cardiac cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

Early-Stage Research on the Neuroprotective Effects of Buflomedil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buflomedil is a vasoactive drug that has been investigated for its potential therapeutic benefits in cerebrovascular diseases. Early-stage preclinical research suggests that this compound may exert neuroprotective effects, particularly in the context of cerebral ischemia. This technical guide provides an in-depth overview of the existing early-stage research, focusing on quantitative data, experimental methodologies, and the proposed mechanisms of action. The information is presented to aid researchers and drug development professionals in understanding the current landscape of this compound's neuroprotective potential.

Core Findings from Preclinical Research

The primary evidence for this compound's neuroprotective effects comes from an in vivo study utilizing a rat model of moderate cerebral ischemia. The study demonstrated that this compound treatment significantly attenuated neuronal damage and improved biochemical markers associated with ischemic injury.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study by Caraci et al. (2003), which investigated the effect of this compound on ischemia-induced neuronal damage in rats.

Table 1: Effect of this compound on Ischemia-Induced Histological Damage in the Hippocampal CA1 Region

| Treatment Group | Number of Surviving Neurons (per 250 µm length) |

| Sham-operated | 85.3 ± 3.4 |

| Ischemia + Saline | 12.5 ± 2.1* |

| Ischemia + this compound (10 mg/kg) | 55.7 ± 4.5** |

*p < 0.01 vs. Sham-operated **p < 0.01 vs. Ischemia + Saline

Table 2: Effect of this compound on Serum Levels of Neuron-Specific Enolase (NSE) and Lactate

| Treatment Group | NSE (ng/mL) | Lactate (mmol/L) |

| Sham-operated | 4.8 ± 0.5 | 1.8 ± 0.2 |

| Ischemia + Saline | 15.2 ± 1.8 | 4.5 ± 0.6 |

| Ischemia + this compound (10 mg/kg) | 7.1 ± 0.9 | 2.3 ± 0.3 |

*p < 0.01 vs. Sham-operated **p < 0.01 vs. Ischemia + Saline

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for interpreting the results and for designing future studies. The following protocol is based on the key in vivo study identified.

In Vivo Model of Moderate Cerebral Ischemia

-

Animal Model: Male Sprague-Dawley rats.

-

Ischemia Induction: Transient bilateral common carotid artery occlusion (BCO) for 20 minutes was performed on pentobarbital-anesthetized rats. This procedure induces moderate global cerebral ischemia.

-

Drug Administration: this compound hydrochloride (10 mg/kg) was administered via a slow intravenous infusion over 90 minutes. The infusion started 1 hour after the onset of ischemia.[1] A control group received a saline infusion.

-

Post-Ischemia Monitoring: Animals were sacrificed 48 hours after the carotid clamping.[1]

-

Outcome Measures:

-

Histological Analysis: Brains were processed for histological examination. The number of surviving pyramidal neurons in the CA1 sector of the hippocampus was quantified.

-

Biochemical Analysis: Blood samples were collected to measure the serum concentrations of Neuron-Specific Enolase (NSE) and lactate, which are markers of neuronal damage and metabolic stress, respectively.[1]

-

Proposed Mechanisms of Neuroprotection

The exact molecular signaling pathways for a direct neuroprotective effect of this compound on neurons have not been extensively elucidated in the reviewed early-stage research. The primary mechanism of its neuroprotective action is speculated to be indirect, stemming from its well-established vasoactive properties.

-

Improved Cerebral Blood Flow: this compound is known to be a vasoactive drug. It is proposed that by improving cerebral blood flow to ischemic areas, this compound helps to restore oxygen and glucose supply to neurons, thereby mitigating ischemic damage.[1]

-

Enhanced Energy Metabolism: The restoration of blood flow likely leads to an improvement in cerebral energy metabolism, which is crucial for neuronal survival under ischemic conditions.[1]

-

Alpha-Adrenoceptor Antagonism: this compound has been shown to have preferential alpha-1A adrenoceptor antagonist effects. While the direct link to neuroprotection is not firmly established, modulation of adrenergic signaling could influence cerebral microcirculation and neuronal excitability.

-

Weak Calcium Channel Blocking Activity: Some studies have suggested that this compound possesses weak calcium channel blocking properties. Dysregulation of calcium homeostasis is a key event in ischemic neuronal death, and even a modest inhibition of calcium influx could contribute to neuroprotection.

Visualizing the Proposed Indirect Neuroprotective Mechanism

The following diagram illustrates the hypothesized sequence of events through which this compound exerts its neuroprotective effects.

Experimental Workflow Visualization

The workflow of the key in vivo experiment is visualized below to provide a clear overview of the study design.

Conclusion and Future Directions

Early-stage research, primarily from a single robust in vivo study, indicates that this compound has neuroprotective potential in the context of cerebral ischemia. The quantitative data on the reduction of neuronal loss and the normalization of biochemical markers are promising. However, the current understanding of its mechanism of action points towards an indirect neuroprotective effect mediated by its vasoactive properties, rather than a direct interaction with neuronal signaling pathways involved in cell death.

For future research, it is imperative to conduct in vitro studies using primary neuronal cultures or co-cultures with glial cells to investigate:

-

The direct effects of this compound on neuronal viability under various stress conditions (e.g., oxygen-glucose deprivation, excitotoxicity).

-

The potential of this compound to modulate key signaling pathways involved in apoptosis, oxidative stress, and inflammation in neuronal and glial cells.

-

The specific contribution of its alpha-adrenoceptor and calcium channel blocking activities to neuroprotection at a cellular level.

Such studies would provide a more complete picture of this compound's neuroprotective profile and could help in identifying its potential as a therapeutic agent for neurological disorders characterized by neuronal loss.

References

Buflomedil Hydrochloride: A Technical Deep-Dive into its Discovery, Development, and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buflomedil hydrochloride, a vasoactive drug, has a rich and complex history, from its initial synthesis to its clinical applications and eventual market withdrawal in some regions. This technical guide provides an in-depth exploration of the discovery, development, and multifaceted mechanism of action of this compound hydrochloride. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into its pharmacology, supported by quantitative data, experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Discovery and Development Timeline

This compound was first synthesized by Laboratoire Lafon in France. The journey of this compound from a novel chemical entity to a clinically used therapeutic agent involved several key milestones, including extensive preclinical and clinical evaluation. Although initially promising for the treatment of peripheral arterial occlusive disease (PAOD), concerns over its safety profile, particularly neurological and cardiac side effects, led to its suspension from marketing in the European Union in 2012.[1]

Key Development Milestones:

-

1970s: this compound-containing medicines are first authorized in the EU through national procedures.[1]

-

1998 & 2006: Measures to minimize the risks associated with this compound are implemented in some European countries, including dose adjustments for patients with kidney problems and restrictions on its use in certain patient populations.[1]

-

February 2011: The French medicines regulatory agency suspends the marketing authorizations for this compound due to serious and sometimes fatal side effects.[1]

-

February 2012: The European Commission issues a decision to suspend all marketing authorizations for this compound-containing medicines throughout the European Union.[1]

Synthesis of this compound Hydrochloride

The chemical name for this compound is 4-(pyrrolidin-1-yl)-1-(2,4,6-trimethoxyphenyl)butan-1-one. Its hydrochloride salt is the form used in pharmaceutical preparations. Several synthetic routes have been described for this compound hydrochloride.

One common synthesis method involves the following key steps:

-

Condensation: Reaction of methyl 4-chlorobutyrate with pyrrolidine.

-

Hydrolysis: Conversion of the resulting ester to a carboxylic acid.

-

Acylation: Formation of an acyl chloride.

-

Friedel-Crafts Acylation: Reaction of the acyl chloride with 1,3,5-trimethoxybenzene.

-

Salt Formation: Treatment with hydrochloric acid to yield this compound hydrochloride.

An alternative synthesis involves the acylation of 1,3,5-trimethoxybenzene with 4-pyrrolidinobutyronitrile in the presence of gaseous hydrochloric acid, a method demonstrating the Hoesch reaction.

Pharmacodynamics and Mechanism of Action

This compound exhibits a complex pharmacological profile, acting on multiple targets to exert its vasodilatory and rheological effects. Its primary mechanisms of action include:

-

Alpha-Adrenergic Receptor Antagonism: this compound acts as a non-selective alpha-adrenoceptor antagonist. By blocking both α1 and α2 adrenergic receptors, it inhibits vasoconstriction induced by catecholamines, leading to vasodilation and increased blood flow.

-

Calcium Channel Modulation: this compound exhibits weak, non-specific calcium antagonistic effects. This contributes to the relaxation of vascular smooth muscle and subsequent vasodilation.

-

Inhibition of Platelet Aggregation: this compound inhibits platelet aggregation, which is a crucial factor in the formation of microthrombi that can impede microcirculation.

-

Improved Erythrocyte Deformability: The drug enhances the flexibility of red blood cells, allowing them to pass more easily through narrow capillaries and improving microcirculatory perfusion.

Signaling Pathways

Preclinical and Clinical Data

Quantitative Pharmacological Data

| Parameter | Value | Species/System | Reference |

| IC₅₀ (α₂-adrenergic antagonism) | 1 ± 0.5 µM | Human Platelets | |

| Oral Bioavailability | Approx. 55-75% | Human | |

| Plasma Protein Binding | 60-80% | Human | |

| Elimination Half-life | 2-3 hours | Human | |

| Metabolism | Hepatic | Human | |

| Excretion | Primarily renal | Human |

Clinical Efficacy in Intermittent Claudication

Clinical trials have demonstrated that this compound can improve walking distance in patients with intermittent claudication.

| Study | Treatment Group | Placebo Group | Outcome | p-value | Reference |

| Trübestein et al. | Significant increase in walking distance | Less significant increase | Pain-free & maximum walking distance | <0.01 | |

| Diamantopoulos et al. | 80.6 m increase in pain-free walking distance | Pain-free walking distance | <0.05 | ||

| Pooled Analysis | 76.9 m (95% CI 32.3 to 121.5) increase in pain-free walking distance | Pain-free walking distance | |||

| Pooled Analysis | 112.6 m (95% CI 27.7 to 197.5) increase in maximum walking distance | Maximum walking distance |

Experimental Protocols

In Vitro Alpha-Adrenergic Receptor Binding Assay

Objective: To determine the affinity of this compound for α₂-adrenergic receptors.

Methodology:

-

Membrane Preparation: Platelet membranes are prepared from human blood samples by centrifugation and lysis.

-

Radioligand: [³H]-yohimbine, a selective α₂-adrenergic antagonist, is used as the radioligand.

-

Assay: Platelet membranes are incubated with a fixed concentration of [³H]-yohimbine and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-yohimbine (IC₅₀) is determined by non-linear regression analysis.

Erythrocyte Deformability Measurement

Objective: To assess the effect of this compound on the filterability of red blood cells.

Methodology:

-

Blood Collection: Whole blood is collected from patients in tubes containing an anticoagulant.

-

Filtration System: A micropore filtration system is used, typically with polycarbonate filters with a pore size of 5 µm.

-

Procedure: A diluted suspension of red blood cells is passed through the filter under a controlled negative pressure.

-

Measurement: The time required for a specific volume of the cell suspension to pass through the filter is measured.

-

Data Analysis: An increase in the filtration rate (or a decrease in filtration time) indicates improved erythrocyte deformability.

Clinical Trial Protocol for Intermittent Claudication

Objective: To evaluate the efficacy of this compound in improving walking distance in patients with intermittent claudication.

Methodology:

-

Patient Population: Patients with stable, moderate intermittent claudication (Fontaine stage II).

-

Study Design: A randomized, double-blind, placebo-controlled trial.

-

Intervention: Oral administration of this compound (e.g., 600 mg/day) or a matching placebo.

-

Primary Endpoint: Change in pain-free and maximum walking distance on a standardized treadmill test.

-

Treadmill Protocol: A standardized protocol with a constant speed (e.g., 3.2 km/h) and a gradually increasing grade (e.g., 2% every 2 minutes).

-

Data Collection: Walking distances are measured at baseline and at specified follow-up intervals.

-

Statistical Analysis: Comparison of the mean change in walking distance between the this compound and placebo groups.

Conclusion

This compound hydrochloride is a pharmacologically complex drug with a well-documented history of development and clinical use. Its multifaceted mechanism of action, targeting vascular tone, platelet function, and red blood cell rheology, provided a strong rationale for its use in peripheral vascular diseases. However, the emergence of serious adverse effects ultimately led to a re-evaluation of its risk-benefit profile and its withdrawal from several markets. This technical guide provides a comprehensive overview of the key scientific and clinical aspects of this compound, serving as a valuable resource for understanding its legacy in drug development.

References

Molecular Targets of Buflomedil in Endothelial Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buflomedil is a vasoactive drug that has been used in the treatment of peripheral and cerebral vascular diseases. Its therapeutic effects are attributed to a combination of pharmacological actions that improve microcirculatory blood flow. In endothelial cells, this compound interacts with several molecular targets, leading to a cascade of downstream effects that modulate endothelial function. This technical guide provides a comprehensive overview of the known molecular targets of this compound in endothelial cells, the associated signaling pathways, and detailed experimental protocols for their investigation.

Core Molecular Targets and Mechanisms of Action

This compound's effects on endothelial cells are primarily mediated through its interaction with three key molecular targets: α-adrenergic receptors, calcium channels, and cell adhesion molecules, with emerging evidence suggesting a role for adenosine A2 receptors.

Alpha-Adrenergic Receptor Antagonism

This compound acts as a non-selective antagonist of α-adrenoceptors.[1][2] While α-adrenoceptors are predominantly known for their role in vascular smooth muscle contraction, they are also expressed on endothelial cells and are involved in regulating endothelial function.[3] this compound's antagonism of these receptors on endothelial cells can interfere with catecholamine-induced signaling. One of the documented effects is the inhibition of noradrenaline-stimulated prostacyclin (PGI2) synthesis by human umbilical vein endothelial cells (HUVECs).[4]

Weak Calcium Channel Blockade

This compound exhibits weak calcium channel blocking properties.[4] In vitro studies on human platelets have shown that this compound inhibits calcium uptake stimulated by collagen and adrenaline, but not by the calcium ionophore A23187. This suggests that this compound may not directly block voltage-gated calcium channels, but rather interferes with receptor-operated or second messenger-operated calcium channels, which are crucial for endothelial cell signaling in response to various agonists.

Modulation of Endothelial Cell Adhesion Molecules

A significant effect of this compound on endothelial cells is the downregulation of P-selectin expression. P-selectin is a cell adhesion molecule stored in Weibel-Palade bodies of endothelial cells and is rapidly translocated to the cell surface upon stimulation by inflammatory mediators like histamine or under hypoxic conditions. By decreasing the surface expression of P-selectin, this compound effectively reduces the adhesion of neutrophils to the endothelium, a critical step in the inflammatory response and ischemia-reperfusion injury.

Potential Involvement of Adenosine A2 Receptors

There is evidence to suggest that the inhibitory effect of this compound on neutrophil adhesion and P-selectin expression may be mediated through the adenosine A2 receptor. This hypothesis is supported by the observation that an adenosine A2 receptor agonist mimicked the effects of this compound, while a non-specific adenosine receptor antagonist (theophylline) inhibited them. Activation of A2A receptors on endothelial cells is known to increase intracellular cyclic adenosine monophosphate (cAMP) levels and can stimulate the production of nitric oxide (NO), both of which have vasorelaxant and anti-inflammatory properties.

Quantitative Data

The following table summarizes the available quantitative data regarding the interaction of this compound with its molecular targets. It is important to note that specific binding affinities in endothelial cells are not well-documented, and the provided data is derived from other cell types.

| Target | Parameter | Value | Species/Cell Type | Reference |

| α1A-Adrenoceptor | Ki | 4.06 nM | Rat Prostate | |

| α1B-Adrenoceptor | Ki | 6.84 nM | Rat Spleen | |

| Neutrophil Adhesion | Inhibition | 100% (histamine-related) | Human Neutrophils/Endothelial Cells |

Signaling Pathways

The molecular interactions of this compound trigger specific signaling cascades within endothelial cells. The following diagrams, generated using the DOT language, illustrate the key pathways.

Alpha-Adrenoceptor Antagonism and Downstream Effects

This compound's blockade of α1-adrenoceptors on endothelial cells can attenuate norepinephrine-induced signaling pathways. This includes the inhibition of phospholipase C (PLC) activation, which in turn reduces the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to decreased intracellular calcium mobilization and protein kinase C (PKC) activation.

Caption: this compound's antagonism of α1-adrenoceptors.

Modulation of P-selectin Expression and Neutrophil Adhesion

This compound's reduction of P-selectin on the endothelial cell surface is a key anti-inflammatory mechanism. This effect is potentially mediated through the adenosine A2 receptor, leading to an increase in intracellular cAMP. Elevated cAMP can interfere with the signaling pathways that lead to the translocation of P-selectin to the cell membrane.

Caption: this compound's effect on P-selectin and adhesion.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the molecular targets of this compound in endothelial cells.

Radioligand Binding Assay for α-Adrenoceptor Affinity

This protocol determines the binding affinity (Ki) of this compound for α-adrenoceptors.

-

Cell Culture and Membrane Preparation:

-

Culture endothelial cells (e.g., HUVECs) to confluence.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]prazosin for α1-receptors) to each well.

-

For competition binding, add increasing concentrations of unlabeled this compound.

-

For non-specific binding, add a high concentration of a known α-adrenoceptor antagonist (e.g., phentolamine).

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)

This protocol uses the ratiometric fluorescent indicator Fura-2 AM to measure changes in [Ca²⁺]i in response to this compound.

-

Cell Preparation:

-

Seed endothelial cells on glass coverslips and grow to sub-confluence.

-

Wash the cells with a balanced salt solution (e.g., HBSS) buffered with HEPES.

-

Load the cells with Fura-2 AM (e.g., 2-5 µM) in the dark at room temperature for 30-60 minutes.

-

Wash the cells to remove extracellular Fura-2 AM and allow for de-esterification of the dye within the cells for approximately 30 minutes.

-

-

Fluorescence Measurement:

-

Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and measure the fluorescence emission at 510 nm.

-

Establish a baseline [Ca²⁺]i.

-

Perfuse the cells with a solution containing an agonist known to increase [Ca²⁺]i in endothelial cells (e.g., ATP or histamine) in the presence or absence of pre-incubation with this compound.

-

Record the changes in the 340/380 nm fluorescence ratio over time.

-

-

Data Analysis:

-

The 340/380 nm ratio is proportional to the [Ca²⁺]i.

-

Calibrate the fluorescence ratio to absolute [Ca²⁺]i values using the Grynkiewicz equation, which requires determination of Rmin (ratio in Ca²⁺-free conditions with a chelator like EGTA) and Rmax (ratio in Ca²⁺-saturating conditions with an ionophore like ionomycin).

-

Quantification of P-selectin Surface Expression by Flow Cytometry

This protocol quantifies the effect of this compound on the surface expression of P-selectin on endothelial cells.

-

Cell Treatment:

-

Culture endothelial cells in multi-well plates.

-

Pre-incubate the cells with various concentrations of this compound for a specified time.

-